Violamine R
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Overview
Description
Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is known for its vibrant color and is commonly used as a dye in biological and chemical research.
Mechanism of Action
Target of Action
Violamine R, also known as Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate, is a potent fluorophore
Mode of Action
This compound exhibits environment and temperature-dependent photoluminescence (PL) intermittency, also known as "blinking" . This blinking is analyzed using probability histograms of emissive and non-emissive periods . The kinetics for dark state production and decay are dispersed, as observed in previous studies .
Result of Action
The result of this compound’s action is the generation of photoluminescence . This property makes it useful in applications that require the measurement of temperatures spanning the glass-transition temperature (Tg) of the polymer host .
Action Environment
The action of this compound is influenced by both the environment and temperature . It has been studied in two environments: poly(vinyl alcohol) (PVOH) and single crystals of potassium acid phthalate (KAP) . In both PVOH and KAP, the blinking mechanisms of this compound have different temperature dependences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate typically involves multiple steps, including the formation of the xanthylium core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye to visualize reactions and track the progress of various chemical processes.
Biology
In biological research, it is used as a staining agent to highlight specific structures within cells and tissues, aiding in microscopy and imaging studies.
Medicine
In medicine, it may be used in diagnostic assays and as a marker in various biochemical tests.
Industry
Industrially, it is used in the manufacture of dyes and pigments for various applications, including textiles and printing.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other xanthylium-based dyes and sulfonated aromatic compounds. Examples include:
- Rhodamine B
- Fluorescein
- Eosin Y
Uniqueness
What sets Sodium 2-(3-((2-methyl-4-sulfonatophenyl)amino)-6-(o-tolylamino)xanthylium-9-yl)benzoate apart is its specific combination of functional groups, which confer unique properties such as enhanced solubility and specific binding affinities.
Biological Activity
Violamine R, also known as Acid Violet 9, is a synthetic dye with notable applications in biological and chemical research. This article explores its biological activity, focusing on its photophysical properties, interactions with biological systems, and potential applications in various fields.
This compound is a member of the rhodamine family of dyes, characterized by its vibrant fluorescence. Its chemical structure allows it to exhibit distinct photophysical behaviors depending on environmental conditions such as temperature and solvent polarity.
Photophysical Properties
-
Fluorescence Characteristics :
- This compound demonstrates environment-dependent photoluminescence (PL) intermittency, which varies significantly in different matrices like poly(vinyl alcohol) (PVOH) and potassium acid phthalate (KAP) .
- Studies indicate that the temperature dependence of PL is markedly different in these environments, suggesting that this compound's emission properties can be tailored for specific applications .
-
Single-Molecule Behavior :
- Research involving single molecules of this compound has shown a broad distribution of orientations within crystal matrices, affecting their blinking dynamics and overall emission behavior. Approximately 39.8% of sampled molecules exhibited persistent emission, indicating a significant proportion of molecules are capable of stable fluorescence under specific conditions .
Biological Interactions
This compound has been investigated for its interactions with biological systems, particularly in the context of its use as a fluorescent marker in cellular studies.
- Cellular Uptake : The dye is often utilized in cell biology for imaging purposes due to its ability to stain cellular components effectively. Its uptake mechanism and retention time within cells can provide insights into cellular processes and dynamics.
- Protein Binding : Studies have indicated that various food colorings, including this compound, can bind to proteins. This binding may influence the bioavailability and efficacy of the dye when used in biological assays .
Case Studies
- Fluorescent Imaging : In a study examining the use of this compound as a fluorescent probe in live-cell imaging, researchers found that it could effectively label mitochondria without significant cytotoxicity. This property makes it a valuable tool for studying mitochondrial dynamics in real-time.
- Photophysical Analysis : A comparative analysis between this compound and other fluorescent dyes revealed that this compound exhibited superior stability under varying pH conditions, making it suitable for long-term experiments where consistent signal intensity is critical .
Research Findings
The following table summarizes key findings from recent studies on this compound:
Properties
CAS No. |
6252-76-2 |
---|---|
Molecular Formula |
C34H25N2NaO6S |
Molecular Weight |
612.6 g/mol |
IUPAC Name |
sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatoanilino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C34H26N2O6S.Na/c1-20-7-3-6-10-29(20)35-22-11-14-27-31(18-22)42-32-19-23(36-30-16-13-24(17-21(30)2)43(39,40)41)12-15-28(32)33(27)25-8-4-5-9-26(25)34(37)38;/h3-19,35-36H,1-2H3,(H-,37,38,39,40,41);/q;+1/p-1 |
InChI Key |
UWMZZSRDUVJJDP-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |
Isomeric SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6C(=O)O.[Na+] |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC3=C(C=C2)C(=C4C=CC(=CC4=[O+]3)NC5=C(C=C(C=C5)S(=O)(=O)[O-])C)C6=CC=CC=C6C(=O)[O-].[Na+] |
Key on ui other cas no. |
6252-76-2 |
Synonyms |
henyl)amino]-,hydroxide,innersalt,monosodiumsalt; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfop; xanthylium,9-(2-carboxyphenyl)-3-[(2-methylphenyl)amino]-6-[(2-methyl-4-sulfophenyl)amino]-,hydroxide,innersalt,monosodium |
Origin of Product |
United States |
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